Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-
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Overview
Description
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method includes the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function, achieved by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the azulene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- has several scientific research applications:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique electronic properties allow it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Azuleno[2,1-b]thiophene: Another fused ring system with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is unique due to its specific ring fusion and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
647845-20-3 |
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Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6-propan-2-ylazuleno[3,2-b]thiophene-4,8-dione |
InChI |
InChI=1S/C15H12O2S/c1-8(2)9-5-10(16)7-13-12(6-9)14(17)11-3-4-18-15(11)13/h3-8H,1-2H3 |
InChI Key |
FTGIXZQWQAYBCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C=C2C(=C1)C(=O)C3=C2SC=C3 |
Origin of Product |
United States |
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